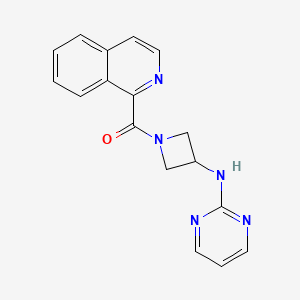
3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide is a chemical compound with the CAS Number: 478042-65-8 . It has a molecular weight of 325.15 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives, including 3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . These reactions yield a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis
The InChI Code for 3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide is 1S/C14H10Cl2N2O3/c1-17 (12-2-4-13 (5-3-12)18 (20)21)14 (19)9-6-10 (15)8-11 (16)7-9/h2-8H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.15 . It is solid in its physical form .Applications De Recherche Scientifique
1. Synthesis and Chemical Properties
- Synthesis and Spectroscopic Analysis : The synthesis and characterization of compounds related to 3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide, including various benzamide derivatives, have been explored. These studies often focus on the preparation of novel compounds with potential industrial and pharmacological applications. For instance, research on the synthesis and spectral studies of nitrosourea derivatives of benzothiazines as bifunctional anticancer agents shows the diversity of chemical synthesis involving similar compounds (Gupta & Gupta, 2010).
- Crystal Structure Analysis : The crystal structures of benzamide derivatives have been determined to understand their molecular configurations better and to explore their potential applications in various fields, such as materials science and drug design (Kansız et al., 2018).
2. Biological and Pharmacological Research
- Antimicrobial Activity : New thiourea derivatives, including those with dichlorophenyl and nitrophenyl substitutions, have been synthesized and tested for their interaction with bacterial cells. These studies aim to develop novel antimicrobial agents with specific focus on compounds that show significant activity against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
3. Materials Science
- Corrosion Inhibition : The application of benzamide derivatives in corrosion inhibition has been explored, particularly for protecting metals against acidic corrosion. Studies demonstrate that certain derivatives can act as effective corrosion inhibitors, offering insights into developing new materials for industrial applications (Mishra et al., 2018).
4. Environmental Science
- Photocatalytic Degradation : Research into the photocatalytic degradation of organic pollutants, such as propyzamide, a closely related compound, indicates the potential environmental applications of benzamide derivatives. The use of adsorbent supports in conjunction with photocatalysts like TiO2 has shown enhanced rates of mineralization for certain pollutants, suggesting an avenue for environmental cleanup efforts (Torimoto et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-17(12-2-4-13(5-3-12)18(20)21)14(19)9-6-10(15)8-11(16)7-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKPDHLBRGFAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2717206.png)
![methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2717207.png)


![3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2717213.png)
![3-[Benzyl(methyl)amino]thiochromen-4-one](/img/structure/B2717214.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717216.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717217.png)


![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)

